3-Amino-4-fluorophenylboronic acid

Descripción general

Descripción

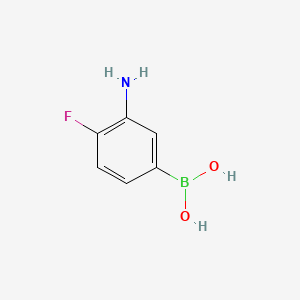

3-Amino-4-fluorophenylboronic acid is an organic compound with the molecular formula C6H7BFNO2 It is a boronic acid derivative, characterized by the presence of an amino group at the third position and a fluorine atom at the fourth position on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluorophenylboronic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 4-fluoroaniline.

Borylation Reaction: The key step involves the borylation of 4-fluoroaniline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

(a) Borylation via Grignard Reagent

- Reaction : p-Fluoro bromobenzene → Grignard reagent (Mg insertion) → Boronation with trimethyl borate.

- Conditions :

- Yield : 47–70% .

(b) Nitration and Reduction

- Nitration : Intermediate fluorobenzoic boronic acid treated with nitrosonitric acid.

- Reduction : Catalytic hydrogenation of nitro intermediates.

(a) Suzuki-Miyaura Coupling

- Substrates : Aryl halides (e.g., bromobenzene derivatives).

- Catalyst : NiCl₂(dppp) or Pd-based systems .

- Conditions :

- Yield : 40–45% .

(b) Tetrahydroxydiboron Coupling

- Reaction : Coupling with tetrahydroxydiboron to form biaryl structures.

- Catalyst : NiCl₂(dppp) .

- Key Step : Boron-to-aryl carbon bond formation.

(a) Amino Group Reactivity

- Acylation : Forms amides with acyl chlorides.

- Diazotization : Generates diazonium salts for Sandmeyer reactions .

(b) Boronic Acid Modifications

- Esterification : Forms pinacol esters (e.g., with pinacol) for stability .

- Oxidation : Risk of protodeboronation under acidic conditions .

Reaction Optimization Data

Electronic and Steric Effects

- Fluorine Substituent : Electron-withdrawing effect directs electrophilic substitution to the meta position relative to the amino group .

- Boronic Acid Geometry : Planar sp² hybridization enhances reactivity in cross-couplings .

Stability and Handling

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Amino-4-fluorophenylboronic acid serves as an important intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with different substrates makes it valuable in coupling reactions.

Key Applications:

- Suzuki Coupling Reactions: This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. It can couple with aryl halides to produce biaryl compounds, essential in pharmaceuticals and agrochemicals .

- Synthesis of Fluorescent Probes: Due to its boronic acid functionality, it can be modified to create fluorescent probes for detecting sugars or other biomolecules in biological systems .

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development, particularly in targeting diseases such as cancer and diabetes.

Key Applications:

- Anticancer Agents: Research indicates that derivatives of this compound can inhibit certain cancer cell lines by interfering with specific signaling pathways . For instance, studies have shown its potential in developing inhibitors for protein kinases involved in tumor growth.

- Glucose Sensors: The compound's ability to interact reversibly with diols allows it to be used in the design of glucose-sensing materials. This application is particularly relevant for non-invasive glucose monitoring devices, crucial for diabetes management .

Materials Science

The incorporation of this compound into polymer matrices has led to advancements in smart materials.

Key Applications:

- Polymeric Hydrogels: The compound can be used to synthesize hydrogels that respond to changes in glucose concentration. These materials can be applied in drug delivery systems where controlled release is necessary .

- Viscoelastic Materials: It has been shown that mixtures containing this compound exhibit unique viscoelastic properties when combined with surfactants like cetyltrimethylammonium bromide. This behavior is beneficial for applications in cosmetics and pharmaceuticals .

Table 1: Summary of Key Applications

Mecanismo De Acción

The mechanism of action of 3-Amino-4-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The amino and fluorine substituents can further modulate the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenylboronic acid: Lacks the fluorine substituent, which can affect its reactivity and binding properties.

3-Fluorophenylboronic acid: Lacks the amino group, which can influence its chemical behavior and applications.

3-Amino-4-chlorophenylboronic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

3-Amino-4-fluorophenylboronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in certain reactions and specific binding interactions in biological systems. These features make it a valuable compound in various fields of research and application.

Actividad Biológica

3-Amino-4-fluorophenylboronic acid (AFB) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : CHBFNO

Molecular Weight : 154.93 g/mol

CAS Number : 873566-75-7

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it significant in biological systems. The presence of both an amino group and a fluorine atom on the aromatic ring enhances its reactivity and potential interactions with various biomolecules .

The biological activity of AFB is primarily attributed to its boronic acid moiety, which can interact with enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes, thereby blocking their active sites. The amino group may further enhance binding affinity to specific biological targets, potentially leading to the development of enzyme inhibitors for therapeutic purposes .

Applications in Drug Development

- Enzyme Inhibition : AFB's ability to bind to specific enzymes suggests potential as a therapeutic agent in treating diseases where enzyme activity is dysregulated.

- Sensing Applications : AFB has been explored in the development of glucose-sensing materials due to its ability to selectively bind glucose through boronate ester formation. This application holds promise for non-invasive glucose monitoring in diabetic patients .

- Photonic Crystal Sensors : Research indicates that AFB derivatives can be utilized in photonic crystal sensors for detecting glucose levels in tear fluid, demonstrating its utility in biomedical diagnostics .

Synthesis Methods

AFB can be synthesized through various methods, with one notable approach involving the bromination of o-fluoronitrobenzene, followed by reduction and coupling reactions with boron-containing compounds. This method is advantageous due to the availability of starting materials and straightforward operational steps .

Comparative Analysis with Similar Compounds

To understand the uniqueness of AFB, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2-Fluoro-5-nitrophenylboronic acid | 1765-93-1 | 0.76 | Contains a nitro group instead of an amino group. |

| 4-Fluoro-3-nitrophenylboronic acid | 352530-22-4 | 0.73 | Different substitution pattern on the ring. |

| (4-Aminophenyl)boronic acid hydrochloride | 80460-73-7 | 0.73 | Lacks fluorine substitution; different solubility properties. |

| 3-Aminophenylboronic acid monohydrate | 206658-89-1 | 0.73 | Similar amino group but lacks fluorine substituent. |

This table illustrates how AFB's unique combination of functional groups may influence its reactivity and biological activity compared to similar compounds.

Case Studies

Recent studies have highlighted the effectiveness of AFB in various applications:

- Glucose-Sensing Materials : A study demonstrated that AFB derivatives could achieve glucose sensing at physiologically relevant concentrations, showing selective binding properties that could be beneficial for diabetic monitoring technologies .

- Enzyme Inhibition Studies : Research has indicated that AFB can act as an inhibitor for certain proteases, providing insights into its potential therapeutic applications against diseases characterized by excessive protease activity.

Propiedades

IUPAC Name |

(3-amino-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBMNJPUZMUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620707 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873566-75-7 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the paper for 3-Amino-4-fluorophenylboronic acid?

A1: The paper describes a novel synthetic route for producing this compound. [] The significance lies in the accessibility of the starting materials and the simplicity of the procedure. This makes the method advantageous for producing this compound, which can be used as a building block for more complex molecules, particularly in pharmaceutical research.

Q2: What are the key steps involved in the synthesis of this compound as described in the paper?

A2: The synthesis involves a three-step process: [] 1. Bromination: o-Fluoronitrobenzene is brominated to introduce a bromine atom to the molecule. 2. Reduction: The brominated product is then reduced, converting the nitro group (-NO2) to an amine group (-NH2), yielding 5-bromo-2-fluoroanil. 3. Coupling: Finally, 5-bromo-2-fluoroanil is reacted with tetrahydroxydiboron in a coupling reaction to yield the desired product, this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.